molecular formula C10H8FNO B1324309 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde CAS No. 883531-54-2

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde

Cat. No. B1324309
CAS RN: 883531-54-2
M. Wt: 177.17 g/mol
InChI Key: OMHANSCTEBKVHB-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde (6F7MICA) is an organic compound belonging to the class of compounds known as indole-2-carbaldehydes. It is a colorless crystalline solid that is soluble in polar organic solvents. 6F7MICA is a building block for the synthesis of a variety of other compounds, and is used in scientific research in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

Synthesis of Indole Derivatives

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde and related compounds are versatile in the synthesis of various indole derivatives. For example, Koji Yamada et al. (2009) demonstrated the use of a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, as a building block for creating 2,3,6-trisubstituted indole derivatives and novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, Yogita Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, showcasing the compound's role in the preparation of molecules with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations of substrates related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde result in the efficient synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Prasath Kothandaraman et al. (2011) described a method that highlights the operational simplicity and wide applicability of this reaction, leading to good to excellent yields (Kothandaraman et al., 2011).

Novel Fluorescent Probes

Indole carbaldehydes, closely related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been used in the synthesis of novel near-infrared fluorescent probes. Shen You-min (2014) synthesized 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to new indole-based fluorescence probes (You-min, 2014).

Synthesis of Heterocyclic Compounds

Indole-3-carbaldehydes, akin to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been employed in the synthesis of heterocyclic compounds with potential anticancer properties. N. M. Fawzy et al. (2018) synthesized new indole derivatives showing significant in-vitro antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).

Catalysis in Organic Synthesis

These compounds play a crucial role in catalysis, particularly in organic synthesis. For instance, M. Singh et al. (2017) reported the synthesis of palladacycles with an indole core, demonstrating their effectiveness as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

properties

IUPAC Name

6-fluoro-7-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHANSCTEBKVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-7-methyl-1H-indole-2-carbaldehyde

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